N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3OS/c21-20(22,23)14-4-1-3-13(11-14)17(27)25-15-8-6-12(7-9-15)18-26-16-5-2-10-24-19(16)28-18/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGDAWPXPANOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the thiazolopyridine ring. For instance, starting from 2-aminopyridine and α-haloketones under acidic conditions can yield the thiazolopyridine core.
Coupling with Phenyl Ring: The thiazolopyridine intermediate is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and suitable boronic acids.
Introduction of Trifluoromethyl Group: The final step involves the introduction of the trifluoromethyl group onto the benzamide moiety. This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Oxidized derivatives of the thiazolopyridine ring
Reduction: Amines derived from the reduction of the benzamide group
Substitution: Nitro or halogenated derivatives of the aromatic rings
Scientific Research Applications
Synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyridine derivatives. The process often includes:
- Formation of thiazolo[5,4-b]pyridine backbone : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The trifluoromethyl group is introduced through electrophilic aromatic substitution or similar methodologies.
- Amide formation : The final step usually involves coupling the thiazolo[5,4-b]pyridine derivative with a suitable amine to form the amide bond.
The compound has shown promising biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology.
Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibition against various isoforms of PI3K:
- Inhibition Potency : For example, one derivative demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating high potency in inhibiting this critical enzyme involved in cancer cell proliferation and survival .
- Selectivity : The compound shows selectivity for specific PI3K isoforms (e.g., PI3Kγ and PI3Kδ), which may reduce side effects compared to less selective inhibitors .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have evaluated its activity against various bacterial strains:
- In vitro Testing : Compounds with similar thiazole structures have been screened for antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioavailability |
| Thiazole ring | Critical for interaction with target enzymes |
| Amide linkage | Influences binding affinity and selectivity |
The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance the compound's interaction with target proteins, thereby increasing its inhibitory potency .
Case Studies
Several studies have documented the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives:
- Study on PI3K Inhibition : A recent publication detailed the synthesis of a series of thiazolo[5,4-b]pyridine derivatives and their evaluation as PI3K inhibitors. The most potent compounds were identified through enzymatic assays and molecular docking studies .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolopyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiazolo[5,4-b]pyridine vs. thiazolo[5,4-c]pyridine (): The positional isomerism of the thiazole ring alters electronic distribution, impacting binding to hydrophobic pockets in targets like sirtuins or kinases .
Biological Activity :
- Nilotinib () shares the trifluoromethyl-benzamide motif but targets Bcr-Abl kinase via a pyrimidine linker, demonstrating that scaffold rigidity (pyrimidine vs. thiazolo-pyridine) influences kinase selectivity .
- T60001 () modulates sirtuins, suggesting that electron-donating groups (e.g., methoxy) favor epigenetic regulation over kinase inhibition .
Docking and Binding Affinity :
- Glide XP studies () highlight that hydrophobic enclosure is critical for high-affinity binding. The trifluoromethyl group in the target compound likely engages in hydrophobic interactions with kinase ATP pockets, similar to nilotinib .
Research Findings and Pharmacological Implications
- However, its lack of pyrimidine linker (cf. nilotinib) may reduce off-target effects on c-Kit or PDGF-R .
- Sirtuin Modulation : Unlike T60001, the target compound’s trifluoromethyl group may reduce sirtuin affinity due to steric hindrance, emphasizing the role of substituent polarity in target selectivity .
- Synthetic Feasibility : Derivatives like those in and demonstrate that modifications at the phenyl or thiazole positions retain synthetic accessibility while diversifying biological activity .
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability. The molecular formula is , and it has a molecular weight of 348.35 g/mol.
Research indicates that compounds containing the thiazolo[5,4-b]pyridine scaffold can interact with various biological targets, primarily through enzyme inhibition. The following mechanisms have been identified:
- Kinase Inhibition : Thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against several kinases, including PI3K and c-KIT. For instance, one study reported an IC value of 3.6 nM for a related thiazolo derivative against PI3Kα .
- Antitumor Activity : Compounds in this class have been evaluated for their anticancer properties. A derivative demonstrated significant antiproliferative activity against gastrointestinal stromal tumors (GISTs), particularly those resistant to imatinib .
- Anti-inflammatory Effects : Thiazolo derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | IC Value | Reference |
|---|---|---|
| PI3Kα Inhibition | 3.6 nM | |
| c-KIT Inhibition | >10 μM | |
| Antiproliferative (GIST) | Significant | |
| Anti-inflammatory | Moderate |
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) : A study focused on the development of thiazolo[5,4-b]pyridine derivatives as potential treatments for GISTs highlighted the ability of these compounds to inhibit c-KIT mutations associated with resistance to existing therapies. The synthesized derivatives were evaluated for their binding affinity and inhibitory effects on tumor cell lines .
- PI3K Pathway Inhibition : Another study investigated the structure-activity relationship (SAR) of thiazolo derivatives and their effect on the PI3K pathway. The results indicated that specific modifications to the thiazolo scaffold could significantly enhance inhibitory potency against PI3Kα, suggesting a promising avenue for drug development targeting cancer therapies .
Q & A
Q. Methodology :
- Molecular Docking : Use PI3Kα crystal structures (PDB: 4L23) to predict binding modes.
- In Vitro Assays : Compare IC50 values across isoforms using TR-FRET-based kinase assays .
Advanced Question: How should researchers address contradictory data in enzyme inhibition studies?
Answer:
Contradictions in IC50 values (e.g., 12 nM vs. 35 nM for PI3Kα) may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH .
- Structural Analogs : Impurities in analogs (e.g., regioisomeric byproducts) can skew results. Validate purity via HPLC (>95%) and LC-MS .
- Cell-Based vs. Enzymatic Assays : Discrepancies due to cell permeability (e.g., efflux pumps reducing intracellular concentration). Use parallel artificial membrane permeability assays (PAMPA) to assess transport .
Advanced Question: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., δ 8.2 ppm for thiazole protons; δ 120–130 ppm for CF3 in 19F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 403.0821 [M+H]+) .
- X-ray Crystallography : Resolves conformational flexibility of the benzamide-thiazolo-pyridine dihedral angle (e.g., 15° vs. 45° in inactive analogs) .
- HPLC-PDA : Detects regioisomeric impurities (e.g., thiazolo[4,5-b]pyridine byproducts) using C18 columns (ACN/H2O gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
